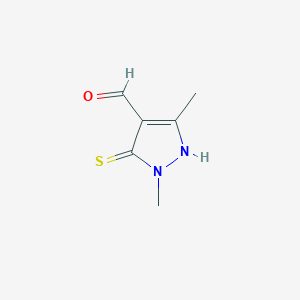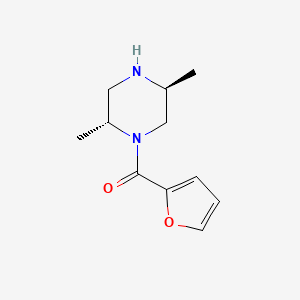
2,4-Dibromo-6-trifluoromethoxybenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-trifluoromethoxybenzenethiol is an organosulfur compound with the molecular formula C7H3Br2F3OS It is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-trifluoromethoxybenzenethiol typically involves the bromination of 4-trifluoromethoxyaniline followed by thiolation. One method involves the use of bromine and hydrogen peroxide in a water-phase reaction to achieve high purity and yield . The reaction conditions include the sequential addition of bromine and hydrogen peroxide to 4-trifluoromethoxyaniline in the presence of inert grinding media, followed by filtration and drying to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of recyclable solvents and minimal waste generation are key considerations in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-trifluoromethoxybenzenethiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-6-trifluoromethoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-trifluoromethoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The bromine and fluorine atoms can also participate in various non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-6-trifluoromethylaniline
- 2,6-Dibromo-4-trifluoromethoxybenzenethiol
- 2,4-Dibromo-3,6-dimethylphenylamine
Uniqueness
2,4-Dibromo-6-trifluoromethoxybenzenethiol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The trifluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1208074-73-0 |
|---|---|
Formule moléculaire |
C7H3Br2F3OS |
Poids moléculaire |
351.97 g/mol |
Nom IUPAC |
2,4-dibromo-6-(trifluoromethoxy)benzenethiol |
InChI |
InChI=1S/C7H3Br2F3OS/c8-3-1-4(9)6(14)5(2-3)13-7(10,11)12/h1-2,14H |
Clé InChI |
IMSDNYAFQCMIEX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OC(F)(F)F)S)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)

![(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12867437.png)



![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)





![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)

